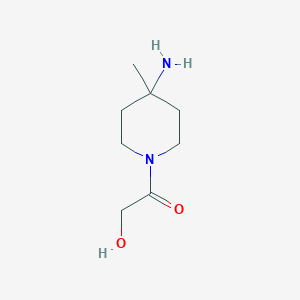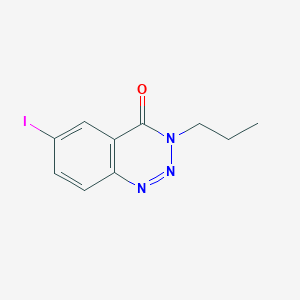
1-(4-Amino-4-methylpiperidin-1-yl)-2-hydroxyethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Amino-4-methylpiperidin-1-yl)-2-hydroxyethan-1-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with an amino group and a hydroxyethanone moiety, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-4-methylpiperidin-1-yl)-2-hydroxyethan-1-one typically involves the reaction of 4-methylpiperidine with appropriate reagents to introduce the amino and hydroxyethanone functionalities. One common method involves the reaction of 4-methylpiperidine with chloroacetyl chloride, followed by reduction with sodium borohydride to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1-(4-Amino-4-methylpiperidin-1-yl)-2-hydroxyethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
1-(4-Amino-4-methylpiperidin-1-yl)-2-hydroxyethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents.
作用機序
The mechanism of action of 1-(4-Amino-4-methylpiperidin-1-yl)-2-hydroxyethan-1-one depends on its specific application. In biological systems, it may act as a ligand that binds to specific receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to interact with various enzymes and receptors, influencing their function and leading to desired biological effects .
類似化合物との比較
Similar Compounds
4-(Aminomethyl)piperidine: Similar in structure but lacks the hydroxyethanone moiety.
2-Amino-4-methylpyridine: Contains a pyridine ring instead of a piperidine ring.
4-Amino-2,2,6,6-tetramethylpiperidine: Features a more substituted piperidine ring.
Uniqueness
1-(4-Amino-4-methylpiperidin-1-yl)-2-hydroxyethan-1-one is unique due to the presence of both an amino group and a hydroxyethanone moiety on the piperidine ring.
特性
CAS番号 |
651056-94-9 |
|---|---|
分子式 |
C8H16N2O2 |
分子量 |
172.22 g/mol |
IUPAC名 |
1-(4-amino-4-methylpiperidin-1-yl)-2-hydroxyethanone |
InChI |
InChI=1S/C8H16N2O2/c1-8(9)2-4-10(5-3-8)7(12)6-11/h11H,2-6,9H2,1H3 |
InChIキー |
ZDCGLZTXTXNINS-UHFFFAOYSA-N |
正規SMILES |
CC1(CCN(CC1)C(=O)CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2,2-Trifluoro-1-[4-(2-methoxyphenyl)-3,6-dihydropyridin-1(2H)-yl]ethan-1-one](/img/structure/B15169842.png)
![N-Quinolin-3-yl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B15169845.png)
![4-[4-(Heptadecafluorooctyl)phenoxy]butyl prop-2-enoate](/img/structure/B15169853.png)


![3,3'-[(Phenylmethylene)bis(oxy)]bis(4-hydroxy-2H-1-benzopyran-2-one)](/img/structure/B15169871.png)




![1-[(2,6-Dichloropyridin-4-yl)methyl]-4-(1-phenylethyl)piperazine](/img/structure/B15169907.png)
![3-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B15169924.png)


